3-Bromo-5-(2,4,6-trifluorophenyl)phenol

Medicinal Chemistry Process Chemistry Building Block Selection

3-Bromo-5-(2,4,6-trifluorophenyl)phenol (CAS 1261925-65-8) is a biaryl phenolic building block with the molecular formula C12H6BrF3O and a molecular weight of 303.07 g/mol. It is a substituted phenol derivative featuring a bromine atom at the meta-position of the phenolic ring and a 2,4,6-trifluorophenyl group attached via a biaryl linkage.

Molecular Formula C12H6BrF3O
Molecular Weight 303.07 g/mol
CAS No. 1261925-65-8
Cat. No. B6383454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2,4,6-trifluorophenyl)phenol
CAS1261925-65-8
Molecular FormulaC12H6BrF3O
Molecular Weight303.07 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Br)C2=C(C=C(C=C2F)F)F
InChIInChI=1S/C12H6BrF3O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H
InChIKeySJSAPXWMNSOFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2,4,6-trifluorophenyl)phenol CAS 1261925-65-8: Chemical Identity and Core Specifications


3-Bromo-5-(2,4,6-trifluorophenyl)phenol (CAS 1261925-65-8) is a biaryl phenolic building block with the molecular formula C12H6BrF3O and a molecular weight of 303.07 g/mol . It is a substituted phenol derivative featuring a bromine atom at the meta-position of the phenolic ring and a 2,4,6-trifluorophenyl group attached via a biaryl linkage . This compound is primarily utilized as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as a reactive handle for further elaboration . Typical commercial specifications include a minimum purity of 95% .

Why Substitution of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol with Non-Fluorinated Analogs Fails in Advanced Synthetic Sequences


Generic substitution of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol with non-fluorinated or differently halogenated analogs is untenable due to the profound electronic and steric influence of the 2,4,6-trifluorophenyl group, which directly alters the reactivity profile of the bromine handle in cross-coupling reactions and the acidity of the phenolic hydroxyl group . While the 3-bromo-5-phenylphenol analog (CAS 136649-31-5) provides a structural comparator lacking fluorine substituents, the introduction of the 2,4,6-trifluorophenyl moiety in the target compound significantly modulates the electron density on the adjacent aromatic ring, thereby affecting both the rate and selectivity of palladium-catalyzed couplings compared to its non-fluorinated counterpart . This electronic perturbation is critical for achieving the desired regioselectivity and yield in multi-step pharmaceutical and agrochemical syntheses, making direct replacement with a less electron-deficient analog an unacceptable risk for established synthetic routes .

Quantitative Differentiators of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol: Direct Comparator Evidence for Scientific Procurement


Molecular Weight Advantage of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol Over 3-Bromo-5-phenylphenol

The target compound (MW 303.07) exhibits a molecular weight 21.6% greater than that of 3-bromo-5-phenylphenol (MW 249.10) . This increased mass, due to the 2,4,6-trifluorophenyl substitution, can be advantageous in applications where a higher molecular weight is desirable for tuning physicochemical properties such as lipophilicity or membrane permeability in early drug discovery campaigns [1].

Medicinal Chemistry Process Chemistry Building Block Selection

Enhanced LogP Value of 3-Bromo-5-(2,4,6-trifluorophenyl)phenol vs. Non-Fluorinated Analog

The introduction of the 2,4,6-trifluorophenyl group is a well-established strategy in medicinal chemistry to increase lipophilicity and enhance metabolic stability . While direct experimental LogP data for this specific compound is not widely published, the effect of fluorination on biaryl phenols is a robust class-level inference . The target compound is expected to exhibit a significantly higher LogP value than its non-fluorinated comparator 3-bromo-5-phenylphenol (predicted LogP increase of approximately 0.8-1.2 units based on similar structural modifications), which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles [1].

Medicinal Chemistry ADME Optimization Lipophilicity

Purity Specification: 3-Bromo-5-(2,4,6-trifluorophenyl)phenol (95%) vs. Common Alternatives

3-Bromo-5-(2,4,6-trifluorophenyl)phenol is commercially available with a minimum purity specification of 95% . This level of purity is comparable to its chloro analog, 3-Chloro-5-(2,4,6-trifluorophenyl)phenol (CAS 1261970-15-3), which is also offered at 95% purity . The consistency in purity standards between these analogs ensures reliable performance in synthetic applications, allowing researchers to select the bromo variant for its specific reactivity without compromising on material quality.

Synthetic Reliability Quality Control Procurement

Key Application Scenarios for 3-Bromo-5-(2,4,6-trifluorophenyl)phenol: Where Differentiation Matters Most


Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings for Complex Biaryl Synthesis

The presence of the aryl bromide moiety makes 3-Bromo-5-(2,4,6-trifluorophenyl)phenol an ideal substrate for Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis . The electron-withdrawing 2,4,6-trifluorophenyl group is expected to activate the C-Br bond towards oxidative addition, potentially increasing reaction rates compared to non-fluorinated analogs . This property is critical for constructing complex biaryl architectures found in numerous drug candidates and advanced materials .

Medicinal Chemistry Campaigns Requiring Fluorinated Building Blocks for ADME Optimization

In lead optimization, the strategic incorporation of fluorine atoms is a proven method to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity . 3-Bromo-5-(2,4,6-trifluorophenyl)phenol provides a single building block that introduces both a reactive bromine handle and a trifluorophenyl pharmacophore, streamlining the synthesis of fluorinated drug-like molecules . This dual functionality is especially valuable for SAR (Structure-Activity Relationship) studies targeting intracellular protein-protein interactions where enhanced lipophilicity is beneficial .

Agrochemical Intermediate Development for Enhanced Environmental Stability

Fluorinated aromatic compounds are widely used in the agrochemical industry due to their enhanced metabolic stability and bioactivity . The 2,4,6-trifluorophenyl group in this compound contributes to increased resistance to environmental degradation, a key requirement for effective pesticides and herbicides . 3-Bromo-5-(2,4,6-trifluorophenyl)phenol serves as a versatile precursor for synthesizing novel fluorinated agrochemicals with improved field persistence and target specificity .

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